

# A Technical Guide to the Spectroscopic Data of 2-(trimethylsiloxy)furan

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## Compound of Interest

Compound Name: (Furan-2-yloxy)trimethylsilane

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This technical guide provides a comprehensive overview of the spectroscopic data for 2-(trimethylsiloxy)furan, a versatile intermediate in organic synthesis. The information presented herein is essential for the accurate identification and characterization of this compound, facilitating its application in research and development. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for their acquisition.

## Chemical Structure and Properties

- Compound Name: 2-(trimethylsiloxy)furan
- Synonyms: (2-Furanyloxy)trimethylsilane
- CAS Number: 61550-02-5
- Molecular Formula:  $C_7H_{12}O_2Si$
- Molecular Weight: 156.26 g/mol
- Appearance: Colorless liquid[1]
- Boiling Point: 34-35 °C at 9 mmHg[2]

- Density: 0.929 g/mL at 25 °C[2]
- Refractive Index: n<sub>20/D</sub> 1.436[2]

## Spectroscopic Data

The following sections present the available and predicted spectroscopic data for 2-(trimethylsiloxy)furan. The data has been compiled from various sources and, where necessary, supplemented with predicted values based on analogous structures.

NMR spectroscopy is a powerful tool for elucidating the structure of 2-(trimethylsiloxy)furan by providing information about the hydrogen and carbon environments within the molecule.

Table 1: <sup>1</sup>H NMR Spectroscopic Data for 2-(trimethylsiloxy)furan

Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
~6.85	dd	~3.2, ~0.8	H-5
~6.20	dd	~3.2, ~1.8	H-3
~5.15	dd	~1.8, ~0.8	H-4
0.25	s	-	-Si(CH <sub>3</sub> ) <sub>3</sub>

Note: The chemical shifts for the furan protons are estimated based on published data for similar furan derivatives and general NMR chemical shift principles. The singlet for the trimethylsilyl group is consistently reported around 0.25 ppm for silyl enol ethers.

Table 2: <sup>13</sup>C NMR Spectroscopic Data for 2-(trimethylsiloxy)furan

Chemical Shift ( $\delta$ , ppm)	Assignment
~145.0	C-2
~140.0	C-5
~110.0	C-3
~98.0	C-4
~0.0	-Si(CH <sub>3</sub> ) <sub>3</sub>

Note: The chemical shifts for the furan carbons are estimated based on known values for furan and the expected electronic effects of the trimethylsiloxy group. The signal for the trimethylsilyl carbons is typically observed close to 0 ppm.[3]

IR spectroscopy is used to identify the functional groups present in a molecule. The key absorptions for 2-(trimethylsiloxy)furan are related to the furan ring and the trimethylsilyl ether group.

Table 3: FT-IR Spectroscopic Data for 2-(trimethylsiloxy)furan

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3100-3000	Medium	=C-H stretch (furan)
~2960, ~2900	Medium	C-H stretch (-CH <sub>3</sub> )
~1620, ~1510	Medium-Strong	C=C stretch (furan ring)
~1255	Strong	Si-CH <sub>3</sub> symmetric deformation
~1150-1050	Strong	C-O-Si stretch
~850	Strong	Si-C stretch

Note: The vibrational frequencies are based on characteristic absorption regions for silyl ethers and furan derivatives.[4]

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which aids in confirming the molecular weight and aspects of the structure. The

fragmentation of silyl ethers is often characterized by the loss of a methyl group.<sup>[5]</sup>

Table 4: Mass Spectrometry Data for 2-(trimethylsiloxy)furan

m/z	Relative Intensity	Assignment
156	Moderate	[M] <sup>+</sup> (Molecular Ion)
141	High	[M - CH <sub>3</sub> ] <sup>+</sup>
73	High	[Si(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>

Note: The fragmentation pattern is predicted based on the common behavior of trimethylsilyl ethers in electron ionization mass spectrometry, where the loss of a methyl radical to form a stable silicon-containing cation is a dominant pathway.<sup>[5][6]</sup>

## Experimental Protocols

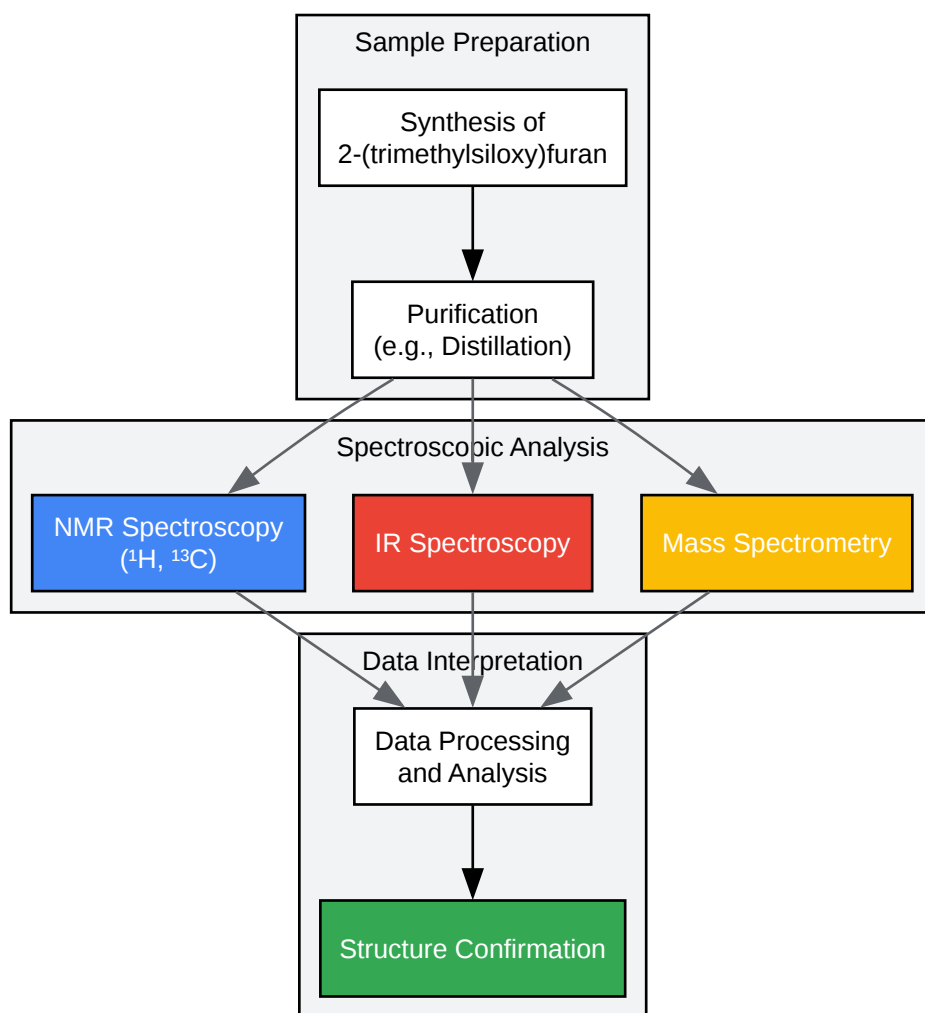
The following are generalized protocols for the acquisition of spectroscopic data for 2-(trimethylsiloxy)furan.

- **Sample Preparation:** Dissolve approximately 5-10 mg of 2-(trimethylsiloxy)furan in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, C<sub>6</sub>D<sub>6</sub>) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard ( $\delta$  = 0.00 ppm).
- **<sup>1</sup>H NMR Acquisition:** Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **<sup>13</sup>C NMR Acquisition:** Acquire the carbon NMR spectrum on the same instrument. A proton-decoupled pulse sequence is typically used. Due to the lower natural abundance and gyromagnetic ratio of <sup>13</sup>C, a larger number of scans and a longer acquisition time are generally required compared to <sup>1</sup>H NMR.
- **Sample Preparation:** As 2-(trimethylsiloxy)furan is a liquid, the IR spectrum can be obtained using a neat sample. Apply a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

- **Data Acquisition:** Place the salt plates in the sample holder of an FT-IR spectrometer. Record the spectrum over a range of 4000-400  $\text{cm}^{-1}$ . A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
- **Sample Introduction:** Introduce a dilute solution of 2-(trimethylsiloxy)furan in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) into the mass spectrometer, typically via a gas chromatography (GC-MS) system for separation and purification.
- **Ionization:** Use electron ionization (EI) at a standard energy of 70 eV.
- **Data Acquisition:** Acquire the mass spectrum over a mass range of  $m/z$  40-300 to observe the molecular ion and characteristic fragments.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized chemical compound like 2-(trimethylsiloxy)furan.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of 2-(trimethylsiloxy)furan.

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